5-(3-Methoxyphenyl)-3-oxo-pentanenitrile
Description
Structure and Molecular Formula: 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile is an organic compound with the molecular formula C₁₂H₁₃NO₂. Its structure comprises a pentanenitrile backbone (five-carbon chain terminating in a nitrile group) with a ketone group at position 3 and a 3-methoxyphenyl substituent at position 5 (Figure 1). The methoxy group (-OCH₃) on the phenyl ring enhances lipophilicity, while the nitrile (-CN) and ketone (-CO-) groups confer reactivity for nucleophilic additions and condensation reactions, respectively.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H13NO2/c1-15-12-4-2-3-10(9-12)5-6-11(14)7-8-13/h2-4,9H,5-7H2,1H3 |
InChI Key |
FHTNPXAVWMVXNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Functional Groups : Nitrile (terminal), ketone (position 3), and 3-methoxyphenyl (position 5).
- Potential Applications: Likely serves as a synthetic intermediate in pharmaceuticals or organic chemistry due to its reactive sites .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile with analogous compounds from diverse sources:
Key Differences and Implications
Chain Length and Saturation :
- The target compound’s saturated pentanenitrile chain contrasts with the unsaturated backbone of 4,5-bis(4-methoxyphenyl)-5-oxo-3-pentenenitrile . Saturation reduces reactivity toward electrophilic additions but enhances stability.
- Shorter chains (e.g., acetonitrile derivatives in ) limit steric hindrance, favoring applications in small-molecule drug design .
Substituent Effects: Fluorine in (3-Fluoro-5-methoxyphenyl)acetonitrile increases electronegativity and metabolic stability, making it valuable in fluorinated pharmaceuticals .
Pharmacological Relevance: Verapamil’s amino and dimethoxyphenyl groups enable calcium channel blocking, a feature absent in the target compound . This highlights how minor structural changes drastically alter bioactivity.
Heterocyclic vs. Aliphatic Systems :
Preparation Methods
Copper-Catalyzed TMSCN Addition
A prominent method involves the reaction of α-iodo-α-fluoroacetophenone derivatives with styrene analogs in the presence of trimethylsilyl cyanide (TMSCN) and copper catalysts. For 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile, this approach utilizes:
-
Substrates : 3-methoxyacetophenone and iodomethane.
-
Catalyst : Cu(OAc)₂ (5 mol%) with ligand L1 (10 mol%).
-
Conditions : Dichloromethane, room temperature, 4 hours under nitrogen.
-
Workup : Column chromatography (petroleum ether/ethyl acetate = 50:1) yields the product as a light yellow oil (88% yield).
Key Data:
This method is notable for its mild conditions and high regioselectivity, attributed to the stabilizing effect of the copper catalyst on the intermediate nitrile oxide.
Base-Mediated Condensation of Aromatic Acetic Acids
Sodium Hexamethyldisilazide (NaHMDS)-Driven Coupling
A two-step protocol involves:
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 75–80% |
| Intermediate Purification | Silica gel chromatography |
| Final Product Purity | 99% (HPLC) |
This method’s scalability is limited by the cryogenic conditions required for NaHMDS activation, but it ensures minimal byproduct formation.
Oxidative Cyclization of 3-Cyanoketones
DMSO-Mediated Cyclization
3-(3-Methoxyphenyl)-3-cyanopropiophenone undergoes oxidative cyclization in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (2 eq.) at 60°C. The mechanism proceeds via deprotonation, oxidation to an acrylonitrile intermediate, and 5-exo-trig cyclization (Scheme 1).
Reaction Scheme :
Key Data:
This route is advantageous for its one-pot design but requires careful control of oxidation states.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic esters bearing methoxy groups are coupled with β-cyano ketone precursors using Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 80°C. For example:
Key Data:
This method is ideal for introducing diverse aryl groups but suffers from boronic acid availability constraints.
Silver-Catalyzed Nitrile Insertion
Ag₂CO₃-Mediated Coupling
A novel approach employs silver carbonate (Ag₂CO₃) to facilitate nitrile insertion into propargyl alcohols. For this compound:
Key Data:
While lower-yielding, this method avoids toxic cyanide reagents, enhancing its safety profile.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Key Advantage |
|---|---|---|---|---|
| Cu-Catalyzed TMSCN | 88 | High | Moderate | Mild conditions, high selectivity |
| NaHMDS Condensation | 80 | Moderate | Low | Minimal byproducts |
| Oxidative Cyclization | 82 | Low | High | One-pot synthesis |
| Pd Cross-Coupling | 75 | High | Low | Modular aryl introduction |
| Ag-Mediated Insertion | 65 | Moderate | Moderate | Cyanide-free |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 3-oxo-propionitriles with aromatic aldehydes under basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) . Beta-keto esters, such as methyl 3-oxovalerate, are key intermediates in analogous nitrile syntheses, requiring careful control of electrophilic reagents (e.g., chloroacetyl chloride) and temperature to avoid side reactions .
- Data Consideration : Yields are sensitive to steric hindrance from substituents on the phenyl ring. For example, electron-withdrawing groups (e.g., nitro) may reduce reactivity compared to methoxy groups .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm the nitrile group (C≡N stretch at ~2200–2250 cm) and ketone moiety (C=O stretch at ~1700 cm). HPLC-ESI-TOF/MS provides precise molecular weight validation .
- Data Contradiction : Discrepancies in -NMR splitting patterns may arise from rotamers or impurities. Repeated purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and comparison with computed spectroscopic databases (e.g., NIST Chemistry WebBook) are advised .
Q. What safety protocols are essential for handling nitrile-containing compounds like this?
- Methodology : Follow OSHA HazCom 2012 standards: use PPE (gloves, goggles), avoid skin/eye contact (S24/25), and work in a fume hood. Store at -20°C for long-term stability .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, ORTEP-III) resolve ambiguities in the compound’s crystal structure?
- Methodology : SHELXL refines small-molecule structures using high-resolution X-ray data, optimizing parameters like anisotropic displacement and hydrogen bonding. For twinned crystals, SHELXD’s dual-space algorithm improves phase determination . ORTEP-III visualizes thermal ellipsoids to identify disorder or partial occupancy in the methoxyphenyl group .
- Case Study : In analogous nitriles (e.g., 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile), SHELXL resolved positional disorder by applying restraints to the phenyl ring’s torsion angles .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclization reactions?
- Methodology : The α,β-unsaturated ketone moiety enables Michael addition or cyclocondensation. Density Functional Theory (DFT) calculations predict regioselectivity: the nitrile group stabilizes intermediates via conjugation, favoring 5-membered ring formation over 6-membered .
- Experimental Validation : React with hydrazine to form pyrazoline derivatives; monitor reaction progress via -NMR for disappearance of the ketone proton (δ ~2.5 ppm) .
Q. How do substituents on the phenyl ring affect the compound’s bioactivity in drug discovery contexts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
